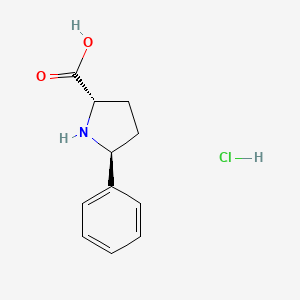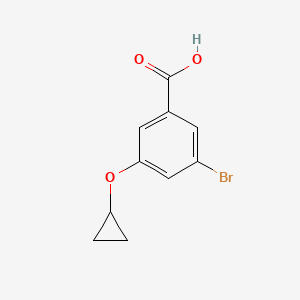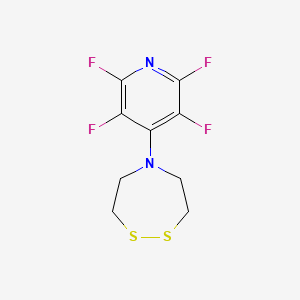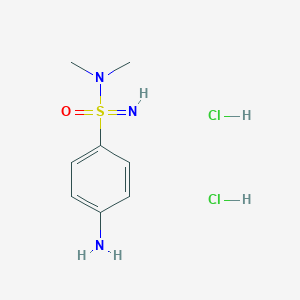
1-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H29N3O5 and its molecular weight is 391.468. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Alzheimer's Activity
A study synthesized N-benzylated derivatives based on the structure of donepezil, a drug used for Alzheimer's disease management, to evaluate their potential anti-Alzheimer's activity. Compounds showing significant in-vivo and in-vitro anti-Alzheimer's profiles were identified, highlighting the therapeutic potential of these derivatives in Alzheimer's disease treatment (Gupta et al., 2020).
Anticancer Activity
Research on novel compounds derived from visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic properties. These compounds inhibit COX-2 selectively, with some showing high inhibitory activity, suggesting potential in developing new anticancer agents (Abu‐Hashem et al., 2020). Another study synthesized N-substituted indole derivatives showing promising anticancer activity against the MCF-7 human breast cancer cell line, indicating their potential as topoisomerase-I enzyme inhibitors (Kumar & Sharma, 2022).
Antimicrobial and Antifungal Activity
A series of novel thiazolidine-2,4-dione derivatives exhibited varying degrees of antibacterial and antifungal activities, offering a foundation for further exploration in antimicrobial treatments (Alhameed et al., 2019).
DNA Binding Studies
Imidazolidine derivatives have been studied for their DNA-binding affinity, which could inform the development of anti-cancer drugs. One study examined the DNA binding strength of novel imidazolidine derivatives, suggesting their potential as effective anti-cancer agents due to their high DNA-binding affinity (Shah et al., 2013).
特性
IUPAC Name |
1-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5/c1-26-9-8-22-19(24)14-23(20(22)25)16-4-6-21(7-5-16)13-15-10-17(27-2)12-18(11-15)28-3/h10-12,16H,4-9,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPIEFIISOTFQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC3=CC(=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone](/img/structure/B2412551.png)

![Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2412554.png)


![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2412559.png)


![[1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2412567.png)
![6-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2412568.png)
![4-(3-bromobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2412571.png)